molecular formula C20H25NO3 B1377054 (R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate CAS No. 1426129-50-1

(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate

Cat. No. B1377054
CAS RN: 1426129-50-1
M. Wt: 327.4 g/mol
InChI Key: TYQICOFAZDVKMK-GOSISDBHSA-N
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Description

“®-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate” is a chemical compound with the CAS Number: 1426129-50-1 . It has a molecular weight of 327.42 . The compound is a white to off-white solid .


Synthesis Analysis

The synthesis of carbamates, such as “®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate”, can be achieved through various methods. One approach involves a one-pot reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C20H25NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18,22H,13-14H2,1-3H3, (H,21,23)/t18-/m1/s1 .


Chemical Reactions Analysis

Carbamates, including “®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate”, can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It should be stored in a refrigerator .

Scientific Research Applications

Comprehensive Analysis of LCZ696 Intermediate Applications

The compound ®-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate, also known as LCZ696 Intermediate, has various scientific research applications. Below is a detailed analysis focusing on six unique applications, each with its own section.

Co-Crystallization Studies: LCZ696 Intermediate plays a crucial role in the co-crystallization process of drugs. A study utilized in situ ATR-FTIR spectroscopy and imaging to monitor the co-crystallization process involving S-valsartan and sacubitril , where LCZ696 crystals were formed . The research highlighted the challenges in filtration due to small particle size and provided insights into the nucleation and transformation processes during crystal growth .

Chromatographic Analysis: In pharmaceutical analysis, LCZ696 Intermediate is used in high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) . These techniques, coupled with photodiode array and fluorescence detectors, allow for the analysis of valsartan and sacubitril in their supramolecular complex, as well as the quantitation of sacubitril-related substances in raw material and tablets .

Pharmaceutical Synthesis: LCZ696 Intermediate is a motif in pharmaceuticals, where it is used to synthesize urea derivatives and carbamates through copper-catalyzed chemospecific C–C bond cleavage of amides at room temperature . This advancement is significant for organic synthesis and has applications in the pharmaceutical and agrochemical industries.

Carbamate Formation from CO2: The compound is involved in the synthetic strategy for carbamate formation from CO2 and amines. This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG) , which facilitate the transfer of the carboxylate group to various substrates . This method is attractive for its non-toxicity, cost-effectiveness, and availability of CO2.

Pesticide Analysis: LCZ696 Intermediate is also relevant in the analytical evaluation of carbamate pesticides. The compound’s properties are used to distinguish and analyze carbamate and organophosphate pesticides in human and environmental matrices, utilizing suitable extraction and analytical methods .

Organocatalysis: In the field of organocatalysis, LCZ696 Intermediate is used as a common motif due to its chemical structure. It is involved in the development of new catalytic processes that enhance the efficiency and selectivity of chemical reactions .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statement is H302 . Precautionary statements include P280, P305, P338, and P351 .

properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxy-3-(4-phenylphenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18,22H,13-14H2,1-3H3,(H,21,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQICOFAZDVKMK-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbaMate

CAS RN

1426129-50-1
Record name CARBAMIC ACID, N-[(1R)-2-[1,1'-BIPHENYL]-4-YL-1-(HYDROXYMETHYL)ETHYL]-, 1,1-DIMETHYLETHYL ESTER
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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